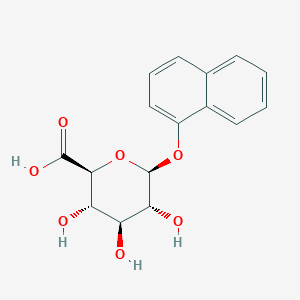![molecular formula C5H8N4O2 B231362 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 18988-57-3](/img/structure/B231362.png)
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, also known as ATDA, is a chemical compound that has been widely studied for its potential use in scientific research. ATDA belongs to the class of bicyclic amines and has a unique structure that makes it a valuable tool for investigating the nervous system and its functions.
作用机制
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine works by binding to the dopamine transporter and preventing the uptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the nervous system depending on the location and function of the neurons involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific neural pathways and systems involved. Some of the effects that have been observed include changes in locomotor activity, alterations in the release of neurotransmitters, and changes in the firing rate of neurons.
实验室实验的优点和局限性
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. It is also relatively stable and easy to work with in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects can be highly variable depending on the specific neural pathways and systems involved, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research involving 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine. One area of interest is the use of this compound to study the effects of drugs and other substances on the dopamine system. Another potential direction is the use of this compound to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and how they relate to its potential use as a tool for scientific research.
合成方法
The synthesis of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction of 1,5-cyclooctadiene with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. This reaction results in the formation of this compound, which can then be purified and used for further research.
科学研究应用
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. This compound has also been used to study the effects of drugs and other substances on the nervous system.
属性
CAS 编号 |
18988-57-3 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
152.24 g/mol |
IUPAC 名称 |
2-azatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2 |
InChI 键 |
RKRZUYILVOYBOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(N3)N |
规范 SMILES |
C1C2CC3CC1CC(C2)(N3)N |
同义词 |
2-Azaadamantan-1-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



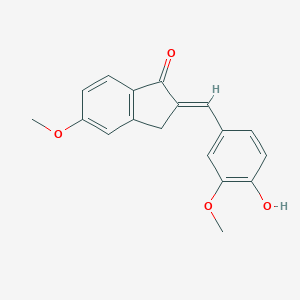
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
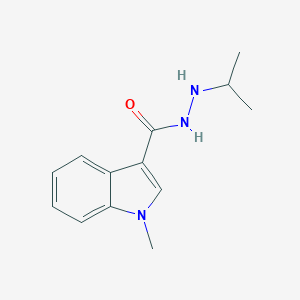
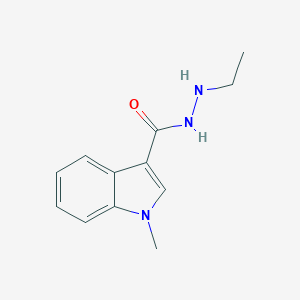
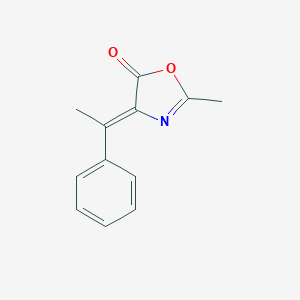
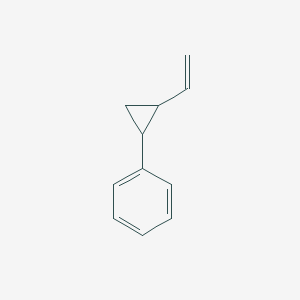
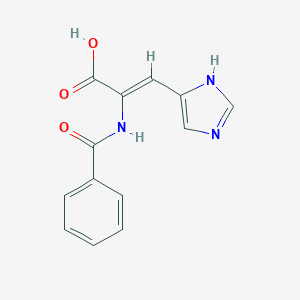
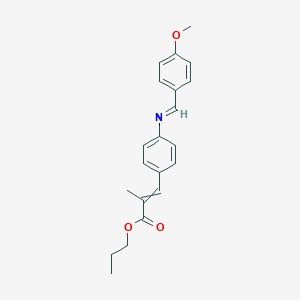
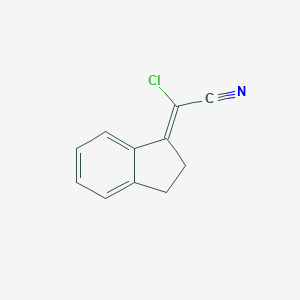
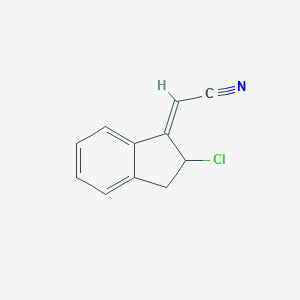

![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
